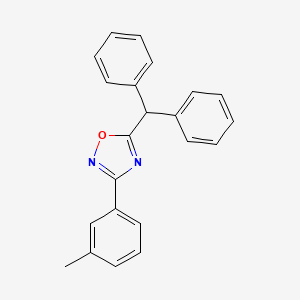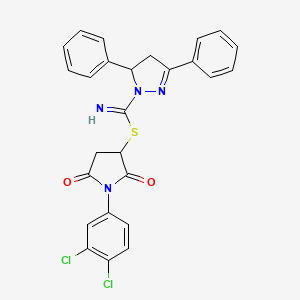
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as DMXAA, ASA404, or Vadimezan, is a synthetic compound that has gained attention in the scientific community due to its potential anticancer properties.
Mecanismo De Acción
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole's mechanism of action involves the activation of the innate immune system. It binds to and activates the stimulator of interferon genes (STING) protein, which in turn activates the production of type I interferons and other cytokines. These cytokines then activate immune cells, such as natural killer cells and T cells, to attack and destroy tumor cells.
Biochemical and Physiological Effects:
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines. It also activates the production of type I interferons and other cytokines, which activate immune cells to attack and destroy tumor cells. 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to induce vasodilation and increase vascular permeability, which can enhance the delivery of chemotherapeutic agents to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is its potential to enhance the anticancer effects of other chemotherapeutic agents. It has also been shown to have a low toxicity profile in preclinical studies. However, 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole's mechanism of action is not fully understood, and its efficacy in clinical trials has been mixed. Additionally, 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has a short half-life, which can limit its effectiveness.
Direcciones Futuras
Future research on 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole could focus on understanding its mechanism of action in more detail and identifying biomarkers that can predict patient response. Additionally, 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole could be studied in combination with other immunotherapeutic agents, such as checkpoint inhibitors, to enhance its anticancer effects. Finally, 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole's potential as a radiosensitizer could be explored, as it has been shown to enhance the effects of radiation therapy in preclinical studies.
Métodos De Síntesis
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through a three-step process involving the condensation of 3-methylbenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazide with benzophenone. The final step involves the reaction of the resulting benzophenone hydrazone with acetic anhydride to form 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various cancer cell lines, including melanoma, lung, breast, and colon cancer. 5-(diphenylmethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been studied in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their anticancer effects.
Propiedades
IUPAC Name |
5-benzhydryl-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c1-16-9-8-14-19(15-16)21-23-22(25-24-21)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPUNTYTCSHCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzhydryl-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5155325.png)
![4-(4-ethoxyphenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5155329.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isobutylglycinamide](/img/structure/B5155336.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5155341.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155346.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5155369.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5155371.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5155388.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)
![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)